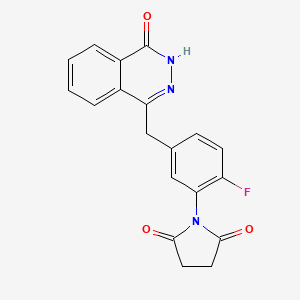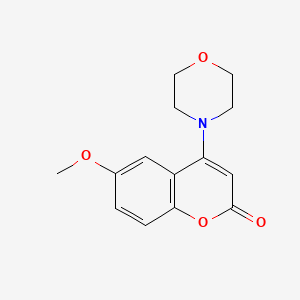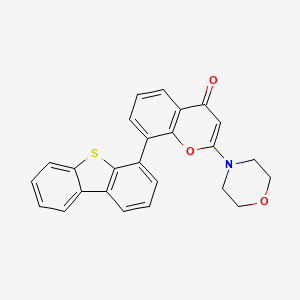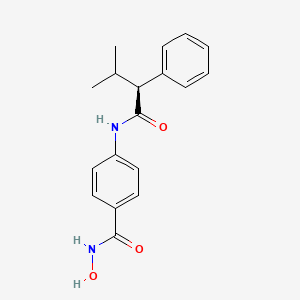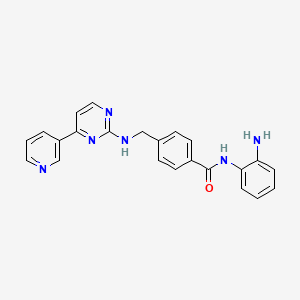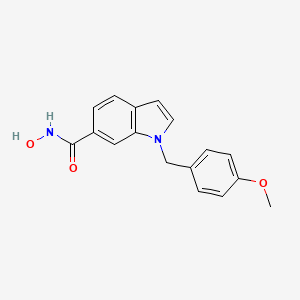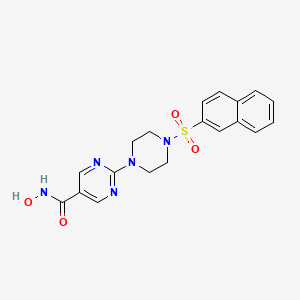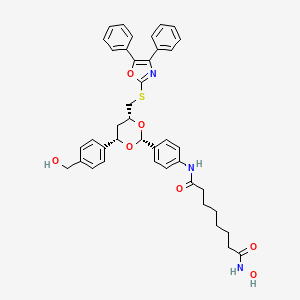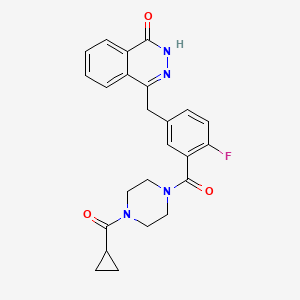
オラパリブ
概要
説明
オラパリブは、リンパーザというブランド名で販売されており、主に成人におけるBRCA変異陽性の進行期卵巣がんの維持療法に使用される医薬品です。これはポリADPリボースポリメラーゼ(PARP)阻害剤であり、DNA修復に関与する酵素であるポリADPリボースポリメラーゼを阻害します。 オラパリブは、一部の卵巣がん、乳がん、前立腺がんを含む、遺伝性BRCA1またはBRCA2変異を持つ個人のがんに対して有効です .
科学的研究の応用
オラパリブは、以下を含む、幅広い科学研究における応用があります。
化学: PARP阻害とDNA修復メカニズムを研究するためのモデル化合物として使用されます。
生物学: DNA損傷と修復に対する細胞応答の研究に用いられます。
作用機序
オラパリブは、ポリADPリボースポリメラーゼ酵素、特にPARP1とPARP2の選択的かつ強力な阻害剤として作用します。これらの酵素を阻害することにより、オラパリブは一本鎖DNA切断の修復を防ぎ、二本鎖切断の蓄積につながります。BRCA変異などの相同組換え修復経路に欠陥のある細胞では、これは細胞死につながります。 オラパリブの主要な分子標的はPARP酵素であり、関連する経路にはDNA損傷応答と修復が含まれます .
Safety and Hazards
Olaparib is toxic if swallowed, may damage fertility or the unborn child, and causes damage to organs through prolonged or repeated exposure . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .
将来の方向性
生化学分析
Biochemical Properties
Olaparib is a selective and potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2 . PARP inhibitors represent a novel class of anti-cancer therapy and they work by taking advantage of a defect in DNA repair in cancer cells with BRCA mutations and inducing cell death .
Cellular Effects
Olaparib has been shown to reduce the growth of cells by arresting growth at the G2/M phase and by modulating the expression, activation, and subcellular localization of specific cell cycle regulators . It has also been shown to induce more DNA damage and longer durations of cell cycle arrest and senescence in certain deficient cells .
Molecular Mechanism
Olaparib acts as an inhibitor of the enzyme poly ADP ribose polymerase (PARP), and is termed a PARP inhibitor . It works by inhibiting PARP, an enzyme involved in DNA repair. This means that drugs which selectively inhibit PARP may be of benefit if the cancers are susceptible to this treatment .
Temporal Effects in Laboratory Settings
Olaparib has been shown to have dose-dependent effects on cell growth and DNA damage over time in laboratory settings . It has been associated with increased DNA damage, longer durations of cell cycle arrest, and apoptosis-related cell death .
Dosage Effects in Animal Models
In animal models, olaparib has been shown to reduce tumor growth and increase mean survival of grafted animals . Higher exposure has been associated with an increase in toxicity, mostly hematological toxicity .
Metabolic Pathways
Olaparib is involved in the base excision repair (BER) pathway of DNA repair . It inhibits the catalytic activity of PARP1 and PARP2 enzymes, which are central to the repair of DNA single-strand breaks (SSBs) mediated via the BER pathway .
Transport and Distribution
Olaparib is orally dosed and extensively metabolized by cytochrome P450 enzymes . It has been shown to inhibit the organic cation transporter (OCT) 2, multidrug and toxin extrusion protein (MATE) 1 and MATE2K involved in the tubular secretion of creatinine .
Subcellular Localization
Olaparib has been shown to affect the subcellular localization of certain proteins. For example, in rhabdomyosarcoma cell lines, olaparib treatment led to changes in the subcellular localization of specific cell cycle regulators . Additionally, the silencing of PARP2, a related enzyme, was shown to change the subcellular localization of nuclear factor erythroid 2-related factor 2 (NRF2), decreasing the proportion of nuclear, active fraction of NRF2 .
準備方法
合成経路と反応条件
オラパリブの合成には、いくつかの重要なステップが含まれます。主要な合成経路の1つは、2-フルオロ-5-((4-オキソ-3,4-ジヒドロフタラジン-1-イル)メチル)安息香酸とN-Boc-ピペラジンを、2-(1H-ベンゾトリアゾール-1-イル)-1,1,3,3-テトラメチルウロニウムヘキサフルオロリン酸の条件下で反応させることです。 Boc基は、塩酸を用いて除去した後、シクロプロパンカルボニルクロリドと反応させてオラパリブを生成します .
工業生産方法
オラパリブの工業生産には、フタラジノン部分を構築するために、フタラヒドラジドなどの安価な工業副産物を用います。続いて、ネギシカップリング反応を行い、重要な中間体を取得します。 このプロセスは、環境負荷が低く、堅牢性があり、不純物を効果的に制御するように最適化されています .
化学反応の分析
反応の種類
オラパリブは、以下を含むさまざまな化学反応を起こします。
酸化: オラパリブは、特定の条件下で酸化され、さまざまな酸化生成物を生成します。
還元: オラパリブに対して還元反応を行うことができ、化合物の還元型を生成します。
置換: オラパリブは置換反応を起こすことができ、特にフルオロフェニル部分とピペラジン部分で起こります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: 置換反応では、ハロゲンや求核剤などの試薬が、制御された条件下で用いられることがよくあります。
主要な生成物
これらの反応から生成される主要な生成物には、フルオロフェニル部分とピペラジン部分に修飾が加えられた、オラパリブのさまざまな誘導体が含まれます .
類似化合物との比較
類似化合物
ニラパリブ: 卵巣がんの治療に用いられる別のPARP阻害剤です。
ルカパリブ: 卵巣がんと前立腺がんの治療に承認されているPARP阻害剤です。
タラゾパリブ: 乳がんの治療に用いられるPARP阻害剤です.
オラパリブの独自性
オラパリブは、規制承認を受けた最初のPARP阻害剤であり、確立された有効性と安全性プロファイルを持っています。これは、幅広いBRCA変異がんを標的にできるという点でユニークであり、臨床試験で広く研究されています。 他のPARP阻害剤と比較して、オラパリブは、承認された適応症の範囲が広く、臨床使用の歴史が長い .
特性
IUPAC Name |
4-[[3-[4-(cyclopropanecarbonyl)piperazine-1-carbonyl]-4-fluorophenyl]methyl]-2H-phthalazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4O3/c25-20-8-5-15(14-21-17-3-1-2-4-18(17)22(30)27-26-21)13-19(20)24(32)29-11-9-28(10-12-29)23(31)16-6-7-16/h1-5,8,13,16H,6-7,9-12,14H2,(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLYAMZZIXQODN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60917988 | |
| Record name | Olaparib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60917988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Poly(ADP-ribose) polymerases (PARPs) are multifunctional enzymes comprising 17 members. They are involved in essential cellular functions, such as DNA transcription and DNA repair. PARPs recognize and repair cellular DNA damage, such as single-strand breaks (SSBs) and double-strand breaks (DSBs). Different DNA repair pathways exist to repair these DNA damages, including the base excision repair (BER) pathway for SSBs and BRCA-dependent homologous recombination for DSBs. Olaparib is a PARP inhibitor: while it acts on PARP1, PARP2, and PARP3, olaparib is a more selective competitive inhibitor of NAD+ at the catalytic site of PARP1 and PARP2. Inhibition of the BER pathway by olaparib leads to the accumulation of unrepaired SSBs, which leads to the formation of DSBs, which is the most toxic form of DNA damage. While BRCA-dependent homologous recombination can repair DSBs in normal cells, this repair pathway is defective in cells with BRCA1/2 mutations, such as certain tumour cells. Inhibition of PARP in cancer cells with BRCA mutations leads to genomic instability and apoptotic cell death. This end result is also referred to as synthetic lethality, a phenomenon where the combination of two defects - inhibition of PARP activity and loss of DSB repair by HR - that are otherwise benign when alone, lead to detrimental results. _In vitro_ studies have shown that olaparib-induced cytotoxicity may involve inhibition of PARP enzymatic activity and increased formation of PARP-DNA complexes, resulting in DNA damage and cancer cell death. | |
| Record name | Olaparib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09074 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
763113-22-0 | |
| Record name | Olaparib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=763113-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Olaparib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0763113220 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Olaparib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09074 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Olaparib | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=747856 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Olaparib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60917988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(3-[(4-cyclopropylcarbonyl)piperazin-4-yl]carbonyl) -4-fluorophenyl]methyl(2H)phthalazin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Olaparib | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WOH1JD9AR8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

